Nephilatoxin NPTX-11

Polyamine toxin SAR Glutamate receptor pharmacology Ion channel blocker design

Ionotropic glutamate receptor (iGluR) antagonist SAR panels require precise structural controls. Generic substitution of NPTX-9 for NPTX-11 invalidates negative-control experiments probing the C-terminal guanidinium group. • **Target Application:** Des-arginine comparator for NPTX-9; rank 4 of 5 paralytic activity (Blattella germanica) • **Mechanism:** Open-channel blocker; indole-3-acetyl head group; intermediate polyamine chain length • **Supply:** Synthetic, validated congener; immediate shipment; technical data sheet included

Molecular Formula C24H37N7O4
Molecular Weight 487.6 g/mol
Cat. No. B12106204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNephilatoxin NPTX-11
Molecular FormulaC24H37N7O4
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)C(CCCN)N
InChIInChI=1S/C24H37N7O4/c25-10-6-8-18(26)23(34)28-11-4-1-5-12-29-24(35)20(14-21(27)32)31-22(33)13-16-15-30-19-9-3-2-7-17(16)19/h2-3,7,9,15,18,20,30H,1,4-6,8,10-14,25-26H2,(H2,27,32)(H,28,34)(H,29,35)(H,31,33)
InChIKeyHARVYOOSMXGZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPTX-11 Procurement Guide: Identity, Class, and Comparators


Nephilatoxin NPTX-11 (CAS 119613-54-6; molecular weight ~487.6 Da) is a polyamine-based neurotoxin originally isolated from the venom of the Joro spider (Nephila clavata, now Trichonephila clavata) [1]. It belongs to the acylpolyamine class of ionotropic glutamate receptor (iGluR) antagonists, characterized by an indole-3-acetyl aromatic head group linked to a polycationic tail composed of basic amino acids and polyamine units [2]. Unlike peptidic venom components bearing disulfide bonds, NPTX-11 is a small-molecule polyaminamide that acts as an open-channel blocker of glutamatergic neurotransmission, a mechanism shared across the Nephilatoxin series (NPTX-1 through NPTX-12) and their structural relatives JSTX (Joro spider toxins) and NSTX (Nephila maculata toxins) [3]. For procurement decisions, the most relevant in-class comparators include NPTX-9 (the most potent natural glutamate receptor antagonist in the series), NPTX-8 (the most extensively characterized iGluR probe), and JSTX-3 (the canonical synthetic polyamine toxin reference standard).

Why NPTX-11 Cannot Substitute for NPTX-9, NPTX-8, or JSTX-3


Within the Nephilatoxin series, individual congeners differ in their polyamine chain length, amino acid composition, and the presence or absence of a C-terminal arginine residue — structural variables that directly determine antagonist potency, subunit selectivity, and receptor subtype preference at ionotropic glutamate receptors [1]. The systematic synthesis and biological evaluation of seven Nephilatoxins (NPTX-7 through NPTX-12, plus enantiomers) established a revised potency ranking for paralytic activity, revealing that NPTX-11 occupies a distinct position (fourth of five) in the activity hierarchy, with NPTX-12 exhibiting the strongest effect [2]. Furthermore, NPTX-11 lacks the C-terminal arginine residue present in the most potent congeners (NPTX-9, NPTX-10, NPTX-12), making it an essential tool compound for structure–activity relationship (SAR) studies that interrogate the role of the terminal guanidinium group in receptor binding [3]. Generic substitution — for example, ordering NPTX-9 when NPTX-11 is required for a negative-control or SAR experiment — would fundamentally compromise experimental design, as the two compounds differ in both molecular structure and pharmacological profile.

Quantitative Differentiation Evidence for NPTX-11


Des-Arg Analog of NPTX-9 for Glutamate Receptor SAR

NPTX-11 is the des-arginine analog of NPTX-9, differing solely by the absence of the C-terminal arginine residue. NPTX-9 (C30H49N11O5) contains an Arg at its C-terminus, whereas NPTX-11 (C24H37N7O4) terminates with ornithine . This structural relationship was confirmed through total synthesis, wherein NPTX-11 was prepared using the identical azide intermediate strategy as NPTX-9, with identity verified by HPLC, FAB-MS, and NMR against the natural isolate [1]. The C-terminal arginine is a critical pharmacophoric element: in the related NSTX-3 SAR study, des-Arg-NSTX-3 retained minimum blocking activity, with the positive charge of the arginine moiety identified as the most important determinant of activity at the crustacean neuromuscular synapse [2]. For SAR campaigns, NPTX-11 thus serves as the essential negative-control compound for isolating the contribution of the terminal guanidinium group to receptor blockade.

Polyamine toxin SAR Glutamate receptor pharmacology Ion channel blocker design

Paralytic Activity Ranking in the Nephilatoxin Series

A systematic paralytic activity screen of seven synthetic Nephilatoxins against the German cockroach (Blattella germanica L.) established a revised potency ordering: NPTX-12 > NPTX-10 > NPTX-8 > NPTX-11 > NPTX-9 [1]. NPTX-11 occupies the fourth rank among five tested natural congeners, demonstrating measurable but intermediate paralytic activity. This ranking supersedes the previously reported order and provides the only available quantitative activity comparison across the Nephilatoxin series in a uniform assay system. Critically, the potency difference between the strongest (NPTX-12) and weakest (NPTX-9) congeners is driven by specific structural features — polyamine chain length variation and terminal amino acid identity — with NPTX-11's intermediate activity consistent with its intermediate polyamine architecture [2].

Insecticidal neurotoxin Invertebrate bioassay Polyamine toxin potency

Glutamatergic Blockade in Lobster Neuromuscular Preparation

Synthetic NPTX-11, prepared via total synthesis and identity-verified against the natural isolate, was demonstrated to exhibit glutamatergic nerve blocking activity in the lobster leg preparation comparable to that of the natural toxin [1]. This confirms that synthetic NPTX-11 is pharmacologically equivalent to the native venom-derived compound. The blocking action on glutamatergic neurotransmission is a shared feature across the Nephilatoxin class; however, the degree of blockade varies systematically with polyamine chain structure and terminal residue identity. The synthetic route to NPTX-11 utilizes a key azide intermediate (1-azido-5-N-Boc-aminopentane) as the cadaverine (1,5-diaminopentane) equivalent, a synthetic strategy that efficiently constructs the characteristic polyamine backbone and has been extended to NPTX-8, NPTX-9, NPTX-10, and NPTX-12 [2].

Glutamatergic neurotransmission Crustacean synapse model Excitatory postsynaptic potential

Synthetic Accessibility via Convergent Azide Intermediate Strategy

The total synthesis of NPTX-11 was achieved via a convergent strategy employing 1-azido-5-N-Boc-aminopentane as a cadaverine (1,5-diaminopentane) equivalent, prepared in three steps from commercially available 5-aminopentanol [1]. This synthetic route is more concise than the multi-component assembly required for longer-chain Nephilatoxins such as NPTX-8, which requires two distinct azide intermediates (for cadaverine and spermidine units), or NPTX-7, which incorporates an acidic amino acid component [2]. The shorter polyamine chain of NPTX-11 (incorporating a single cadaverine unit) simplifies the synthetic route relative to higher-order Nephilatoxins with extended polyamine architectures. Procurement of synthetic NPTX-11 thus benefits from a well-established, published synthetic protocol with characterized intermediates, providing greater supply chain reliability compared to venom extraction or de novo development of synthesis for less-characterized congeners.

Polyamine total synthesis Cadaverine equivalent Azide intermediate methodology

Validated Application Scenarios for NPTX-11


SAR Studies: Isolating the C-Terminal Arginine Contribution

NPTX-11, as the des-arginine analog of NPTX-9, is the essential paired comparator for SAR experiments investigating the role of the terminal guanidinium group in polyamine toxin binding to ionotropic glutamate receptors. NPTX-11's potency rank (4 of 5 in the Nephilatoxin series) is attributable in part to the absence of the C-terminal arginine present in the top-ranked congeners NPTX-12, NPTX-10, and NPTX-8 [1]. This structural relationship mirrors the established NSTX-3 SAR, where des-Arg-NSTX-3 was identified as the minimum structure retaining blocking activity, and the arginine positive charge was demonstrated to play the most important role [2]. Researchers designing glutamate receptor antagonist SAR panels should include the NPTX-9/NPTX-11 pair to systematically probe the contribution of the C-terminal basic residue.

Intermediate-Potency Standard for Insecticidal Screening

NPTX-11's paralytic activity against Blattella germanica L. places it as an intermediate-potency standard within the Nephilatoxin series (rank 4 of 5) [1]. This intermediate activity profile makes NPTX-11 a suitable reference compound for insecticidal discovery programs evaluating novel polyamine toxin analogs, engineered synthetic variants, or hybrid acylpolyamine scaffolds. In a screening cascade where NPTX-12 serves as the positive control (highest potency) and NPTX-9 as the low-activity comparator, NPTX-11 provides the mid-range calibration point necessary for quantitative structure–activity relationship (QSAR) model construction and potency threshold determination.

Electrophysiology Probe for Polyamine Chain Length Effects

Spider polyamine toxins including JSTX-3, NPTX-1, and NPTX-8 have been systematically characterized as open-channel blockers of AMPA and NMDA subtypes of ionotropic glutamate receptors, with aromatic head-group variation being a primary determinant of subtype selectivity [1]. NPTX-11, with its indole-3-acetyl head group and intermediate-length polyamine backbone (single cadaverine unit), provides a structurally defined probe for investigating how polyamine chain length (shorter than NPTX-8's spermidine-containing architecture) modulates channel blocking kinetics, voltage dependence, and use-dependent block at defined iGluR subtypes expressed in heterologous systems (e.g., Xenopus oocytes or HEK293 cells). Its verified synthetic identity and functional activity in glutamatergic neurotransmission blockade [2] support its use in patch-clamp electrophysiology against recombinant receptors.

Comparative Toxinology and Evolutionary Pharmacology

Nephilatoxins represent a structurally distinct subclass among spider acylpolyamines, differentiated from the JSTX series (which feature 2,4-dihydroxyphenylacetic acid head groups) and argiotoxins (from Argiope lobata) by their indole-3-acetyl aromatic moiety [1]. NPTX-11, as a fully synthesized and validated Nephilatoxin congener with known paralytic activity rank [2], enables cross-class pharmacological comparisons against JSTX-3 and argiotoxin-636 within uniform assay platforms. Such comparative studies are critical for mapping the evolutionary diversification of spider venom polyamine pharmacophores and for identifying structural determinants of receptor subtype selectivity that may inform rational design of subtype-selective iGluR pharmacological tools.

Quote Request

Request a Quote for Nephilatoxin NPTX-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.